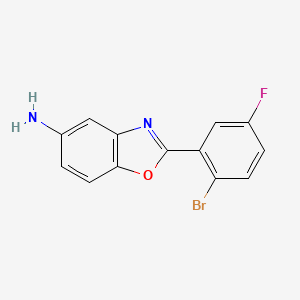

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Vue d'ensemble

Description

The compound "2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine" is a derivative of benzoxazole, which is a heterocyclic compound with a molecular structure that includes a benzene ring fused to an oxazole ring. The presence of bromo and fluoro substituents on the phenyl ring and an amine group on the benzoxazole ring suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide can react with primary amines under CuI catalysis to afford substituted benzimidazoles, which share structural similarities with benzoxazoles . Although the exact synthesis of "2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine" is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be optimized and investigated using computational methods, as demonstrated in the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole . Such studies typically include analysis of vibrational frequencies, HOMO-LUMO interactions, and potential energy distributions, which are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, benzoxazoline-2-thione derivatives react with primary amines to yield hydroxyphenylthioureas . The presence of an amine group in "2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine" suggests that it could also participate in reactions with electrophiles or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For instance, the introduction of electron-withdrawing groups such as bromo or fluoro atoms can affect the molecule's acidity, reactivity, and photophysical properties . The antimicrobial properties of benzoxazole derivatives have also been reported, indicating potential applications in medicinal chemistry .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

2-Halogenatedphenyl benzoxazole derivatives, including compounds like 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine, have been synthesized and evaluated for their potential as anti-inflammatory and cytotoxic agents. For instance, 2-(3-Chlorophenyl)benzoxaole-5-carboxylic acid showed significant anti-inflammatory activity, and 2-(4-Chlorophenyl)benzoxaole-5-carboxylic acid demonstrated excellent cytotoxic activity against human prostate carcinoma epithelial cell lines. Molecular docking analysis suggested good binding interactions of these compounds with biochemical targets such as Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).

Fluorescent Probe Development

Compounds like 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole have been investigated for application in fluorescent probe sensing of amino compounds. These compounds exhibit distinct fluorescent colors when sensing specific substances such as hexamethylenediamine and hydrazine (Lee et al., 2004).

Reaction with Amines

Studies on the reaction of benzoxazoline-2-thione derivatives with amines, including compounds related to 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine, have shown that hydroxyphenylthioureas can be obtained through these reactions. The presence of electron-acceptor substituents in the benzene ring was found to facilitate this reaction (Davidkov & Simov, 1981).

Applications in Polymeric Materials

Research on novel aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, including derivatives of benzoxazole, has shown that these materials have high thermal stability and potential applications in high-performance polymers (Toiserkani, 2011).

Mécanisme D'action

Target of Action

It’s structurally related compound, 2-bromo-5-fluorophenol, is used for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These are receptors involved in the serotonin system, which plays a key role in many biological processes, including the regulation of mood, cognition, learning, memory, and numerous physiological processes.

Mode of Action

If we consider its potential role as a precursor in the synthesis of 5-ht3 and 5-ht4 antagonists, it might interact with these receptors, thereby modulating the serotonin system .

Biochemical Pathways

If it acts on the 5-ht3 and 5-ht4 receptors, it could influence the serotonin system, which is involved in numerous biochemical pathways related to mood, cognition, and various physiological processes .

Result of Action

If it acts as an antagonist at the 5-ht3 and 5-ht4 receptors, it could potentially modulate the serotonin system and thereby influence mood, cognition, and various physiological processes .

Propriétés

IUPAC Name |

2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPVGBUPECVFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640744 | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

CAS RN |

1016507-27-9 | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016507-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)